Mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide in vitro
Mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide
Abstract
N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide is a synthetic organic compound featuring two key pharmacophores: a substituted benzothiazole ring and a flexible 3-oxobutanamide side chain. While direct mechanistic studies on this specific molecule are nascent, the extensive biological activities associated with its core structures provide a strong rationale for its investigation as a potential therapeutic agent. Benzothiazole derivatives are well-documented for a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties[1][2]. Similarly, the 3-oxobutanamide moiety is a versatile synthon known to be a component of various biologically active compounds, particularly in the realm of antibacterial and anticancer research[3][4]. This guide presents a structured, hypothesis-driven framework for the systematic in vitro elucidation of the mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide. We provide detailed, self-validating protocols for a tiered screening and mechanistic study approach, designed for researchers in drug discovery and development.
Deconstruction of the Core Scaffold & Formulation of Primary Hypotheses
The structure of N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide is a composite of two moieties with established bio-activity.
-
The Benzothiazole Nucleus: This bicyclic system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse therapeutic applications[2]. Its derivatives have been reported to act as potent anticancer agents by inducing apoptosis[5], as enzyme inhibitors[6], and as antimicrobial agents[1].
-
The 3-Oxobutanamide (Acetoacetamide) Moiety: This flexible β-ketoamide is a key building block in heterocyclic synthesis and is known for its ability to engage in various chemical reactions[7]. Its derivatives have demonstrated significant potential as antibacterial and cytotoxic agents[3][4].
Based on this established pharmacology, we can formulate three primary hypotheses for the potential bioactivity of the title compound:
-
Hypothesis A: The compound possesses anticancer activity through cytotoxicity, cell cycle disruption, or induction of apoptosis.
-
Hypothesis B: The compound exhibits antimicrobial properties against pathogenic bacteria.
-
Hypothesis C: The compound modulates key enzymatic pathways relevant to inflammation or metabolic disease.
This guide will provide a workflow to systematically test these hypotheses, with a primary focus on elucidating a potential anticancer mechanism.
Phase I: Broad-Spectrum Bioactivity Screening Workflow
The initial phase of investigation is designed to efficiently identify the primary biological domain in which the compound is active. This involves parallel screening for cytotoxic and antimicrobial effects.
Workflow for Initial Bioactivity Triage
Caption: Phase I screening workflow for the title compound.
Protocol: Anticancer Cytotoxicity Screening (MTT Assay)
This assay quantitatively assesses the ability of the compound to reduce the viability of cancer cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells serves as the readout.
Causality: The choice of the MTT assay is based on its robustness, high-throughput nature, and its frequent use in foundational anticancer screening studies, as seen in the evaluation of other novel benzothiazole derivatives[5].
Protocol Steps:
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2, SW620) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the title compound in culture medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Controls (Self-Validation):
-
Negative Control: Treat cells with medium containing the highest concentration of DMSO used in the dilutions (typically ≤ 0.5%). This validates that the vehicle is not causing cytotoxicity.
-
Positive Control: Treat cells with a known cytotoxic agent like Doxorubicin or Staurosporine. This confirms the assay is responsive.
-
Untreated Control: Cells with fresh medium only, representing 100% viability.
-
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression.
Data Presentation:
| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| A549 (Lung) | Result | Result |
| HepG2 (Liver) | Result | Result |
| SW620 (Colon) | Result | Result |
Phase II: Elucidation of Anticancer Mechanism
Assuming a potent IC₅₀ value was identified in Phase I, the next stage is to investigate how the compound kills cancer cells. The workflow below outlines a logical progression from identifying the mode of cell death to exploring potential molecular targets.
Workflow for Anticancer Mechanism of Action
Caption: Tiered workflow for elucidating the anticancer mechanism.
Protocol: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Causality: Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells. This dual staining provides a clear and validated method to quantify apoptosis[5].
Protocol Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Controls (Self-Validation):
-
Negative Control: Untreated or vehicle-treated cells.
-
Positive Control: Cells treated with a known apoptosis inducer like Staurosporine or Camptothecin.
-
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells immediately using a flow cytometer.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (or dead cells from other causes)
-
Potential Signaling Pathway: Induction of Apoptosis
Many cytotoxic agents, including benzothiazole derivatives, converge on the activation of the caspase cascade. The compound could trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Caption: Potential apoptotic pathways targeted by the compound.
Concluding Remarks for Researchers
This technical guide provides a foundational strategy to dissect the in vitro mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide. The proposed workflow is built on the established biological activities of its constituent scaffolds. By beginning with broad, validated screening assays and progressing to more focused mechanistic studies, researchers can efficiently and rigorously characterize the compound's biological effects. Each experimental stage includes the necessary controls for self-validation, ensuring the trustworthiness and reproducibility of the findings. The insights gained from this systematic approach will be crucial for determining the therapeutic potential of this molecule and guiding future drug development efforts.
References
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC (National Center for Biotechnology Information).[Link]
-
Synthesis, characterization and biological activity of benzothiazoles derivatives. IOP Conference Series: Materials Science and Engineering.[Link]
-
Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science.[Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.[Link]
-
Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace.[Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. Rasayan Journal of Chemistry.[Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI.[Link]
-
Synthesis and Biological Activities of Some Benzothiazole Derivatives. Asian Journal of Research in Chemistry.[Link]
-
Synthesis and studying biological activity of new benzothiazole derivatives. Journal of Education and Scientific Studies.[Link]
-
3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate.[Link]
-
Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE.[Link]
-
Synthesis, Molecular Modeling, and Biological Evaluation of New N-(Benzo[d]thiazol-2-yl)-3-amino-but-2-enamide Derivatives as Cytotoxic Agents. ResearchGate.[Link]
-
Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Pubs.rsc.org.[Link]
-
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide. PMC (National Center for Biotechnology Information).[Link]
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.[Link]
-
N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4. ResearchGate.[Link]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. scispace.com [scispace.com]
- 3. Buy N-Ethyl-3-oxobutanamide | 10138-46-2 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
